molecular formula C13H13ClN2 B7452204 1,3-dimethyl-9H-beta-carboline hydrochloride

1,3-dimethyl-9H-beta-carboline hydrochloride

Cat. No.: B7452204
M. Wt: 232.71 g/mol
InChI Key: CEQBYMSNMGSBBS-UHFFFAOYSA-N
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Description

1,3-Dimethyl-9H-beta-carboline hydrochloride is a synthetic compound belonging to the beta-carboline family, which are indole-containing heterocyclic compounds. Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants, marine creatures, and human tissues . This compound, like other beta-carbolines, has garnered interest due to its potential pharmacological properties.

Preparation Methods

The synthesis of 1,3-dimethyl-9H-beta-carboline hydrochloride typically involves the Pictet-Spengler reaction, which is a well-known method for constructing beta-carboline frameworks . This reaction involves the condensation of tryptamine or its derivatives with aldehydes or ketones, followed by cyclization. The reaction conditions often include acidic catalysts and elevated temperatures to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1,3-Dimethyl-9H-beta-carboline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of dihydro-beta-carbolines.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas with metal catalysts for reduction, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-dimethyl-9H-beta-carboline hydrochloride involves its interaction with various molecular targets and pathways. Beta-carbolines are known to inhibit monoamine oxidase (MAO) activity, which plays a role in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters like dopamine and serotonin, contributing to their neuroprotective and antidepressant effects. Additionally, beta-carbolines can interact with DNA and proteins, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

1,3-Dimethyl-9H-beta-carboline hydrochloride can be compared with other beta-carboline derivatives such as harmine, harmaline, and harman . These compounds share a similar indole-based structure but differ in their substitution patterns and biological activities. For example:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

1,3-dimethyl-9H-pyrido[3,4-b]indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2.ClH/c1-8-7-11-10-5-3-4-6-12(10)15-13(11)9(2)14-8;/h3-7,15H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQBYMSNMGSBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=N1)C)NC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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